molecular formula C17H18FN3O3. C3H6O3 B601390 Ciprofloxacin lactate CAS No. 97867-33-9

Ciprofloxacin lactate

Cat. No.: B601390
CAS No.: 97867-33-9
M. Wt: 331.35 90.08
InChI Key:
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Description

Ciprofloxacin lactate is a derivative of ciprofloxacin, a second-generation fluoroquinolone antibiotic. It is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound is used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, skin infections, and gastrointestinal infections .

Biochemical Analysis

Biochemical Properties

Ciprofloxacin lactate exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria . Its mode of action involves the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication . This inhibition leads to the prevention of bacterial DNA replication and subsequent bacterial cell death .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is particularly potent against gram-negative organisms . It inhibits DNA gyrase, leading to the prevention of bacterial DNA replication and subsequent bacterial cell death . This effect influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. By inhibiting this enzyme, this compound prevents the replication of bacterial DNA, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . It has been shown to have rapid bactericidal effects, making it a promising antimicrobial agent . Resistance to this compound can develop, primarily in Pseudomonas aeruginosa and Staphylococcus aureus .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Higher doses may lead to gastrointestinal disturbances, which may increase the incidence of abortion

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver and excreted in the urine and feces . The metabolic pathways of this compound involve various enzymes and cofactors

Transport and Distribution

This compound is transported and distributed within cells and tissues . The presence of multi-walled carbon nanotubes (MWCNTs) in the environment can significantly inhibit the transport of this compound in saturated porous media . The compound interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is known that the compound is active in various cellular compartments where it exerts its antibacterial effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ciprofloxacin lactate involves the reaction of ciprofloxacin with lactic acid. The process typically includes the following steps:

Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process ensures the stability and quality of the final product through ultrafiltration, pyrogen removal, sterilization, filtration, encapsulation, tightness detection, autoclaving, and inspection .

Chemical Reactions Analysis

Types of Reactions: Ciprofloxacin lactate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Ciprofloxacin lactate is unique due to its broad-spectrum activity, high bioavailability, and effectiveness against a wide range of bacterial infections. It is particularly noted for its potency against Gram-negative bacteria and its use in treating infections resistant to other antibiotics .

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3.C3H6O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;1-2(4)3(5)6/h7-10,19H,1-6H2,(H,23,24);2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBJWZSFNGZBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20913608
Record name 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid--2-hydroxypropanoic acid (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97867-33-9, 96186-80-0
Record name Ciprofloxacin lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97867-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciprofloxacin lactate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciprofloxacin lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097867339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid--2-hydroxypropanoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20913608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3- quinolinecarboxylic acid lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name CIPROFLOXACIN LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY6XFC224
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